molecular formula C18H18N2O4S2 B11580577 N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11580577
M. Wt: 390.5 g/mol
InChI Key: ZALPDCCAHCXUDP-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the reaction of benzyl mercaptan with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dioxido groups, potentially forming a more reactive intermediate.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfur atom in the benzylsulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties. This differentiates it from other benzothiazole derivatives, which may lack this functional group and therefore exhibit different reactivity and applications.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O4S2/c21-17(19-10-11-25-13-14-6-2-1-3-7-14)12-20-18(22)15-8-4-5-9-16(15)26(20,23)24/h1-9H,10-13H2,(H,19,21)

InChI Key

ZALPDCCAHCXUDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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